[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid
Overview
Description
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid is a useful research compound. Its molecular formula is C11H10F3N3O3 and its molecular weight is 289.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
- Conversion to 2-Arylamino-1,3,4-Oxadiazoles and Thiadiazoles : 4-Amino-Δ2-1,2,4-oxadiazolines are transformed into 2-arylamino-1,3,4-oxadiazoles or thiadiazoles using phenyl isocyanate or phenyl isothiocyanate, followed by treatment with trifluoroacetic anhydride (Hussein et al., 1994).
Synthesis of Trifluoromethylazoles
- Formation of Trifluoromethylazoles and pH Measurement : 3-benzyloxypropylamine reacts with 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, leading to compounds useful for measuring pH in biological media using 19F NMR spectroscopy (Jones et al., 1996).
Anticancer Applications
- Anticancer Activity of 1,3,4-Oxadiazolyl Tetrahydropyridines : 1,3,4-Oxadiazolyl tetrahydropyridines have shown potential in anticancer research, with moderate cytotoxicity observed in MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Liquid Crystalline Properties
- Liquid Crystalline Monomers : 3,5-disubstituted 1,2,4-oxadiazoles, synthesized by cyclocondensation of amidoximes with trifluoroacetic anhydride, exhibit smectic or nematic phases, suggesting potential as liquid crystalline monomers (Jian et al., 2014).
Tuberculostatic Activity
- Tuberculostatic Agents : Certain (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives have been synthesized and tested for tuberculostatic activity, with minimum inhibiting concentrations ranging from 25-100 mg/ml (Foks et al., 2004).
Antibacterial Study
- Antibacterial Activity : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have shown moderate to significant antibacterial activity (Khalid et al., 2016).
Mechanism of Action
Target of Action
The primary target of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid is the Epidermal Growth Factor Receptor (EGFR) enzyme . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
This compound interacts with its target, the EGFR enzyme, by inhibiting its activity . The compound has shown a robust inhibitory effect against the EGFR wild-type enzyme . This interaction results in changes in the cell cycle, potentially leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The compound affects various biochemical pathways related to cancer cell proliferation . It has been demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . By targeting and inhibiting the EGFR enzyme and other related enzymes, the compound can disrupt the cell cycle and prevent the growth and division of cancer cells .
Properties
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.C2HF3O2/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9;3-2(4,5)1(6)7/h1-4,6H,5,10H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFBAMHGPKLPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NN=CO2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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